molecular formula C10H23N B12341310 1-Butanamine, 2-methyl-N-(2-methylbutyl)- CAS No. 27094-65-1

1-Butanamine, 2-methyl-N-(2-methylbutyl)-

Cat. No.: B12341310
CAS No.: 27094-65-1
M. Wt: 157.30 g/mol
InChI Key: GNSBJLGFTFJIAC-UHFFFAOYSA-N
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Description

1-Butanamine, 2-methyl-N-(2-methylbutyl)- (CAS No. 27094-65-1) is a branched secondary amine with the chemical formula C₁₀H₂₃N and a molecular weight of 157.2963 g/mol . Its IUPAC name is N,N-bis(2-methylbutyl)amine, and it is also known as bis-(2-methylbutyl)amine. Structurally, it features two 2-methylbutyl groups attached to a central nitrogen atom. This compound is primarily utilized in organic synthesis and analytical chemistry, with reported applications in gas chromatography (GC) studies due to its distinct retention behavior .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27094-65-1

Molecular Formula

C10H23N

Molecular Weight

157.30 g/mol

IUPAC Name

2-methyl-N-(2-methylbutyl)butan-1-amine

InChI

InChI=1S/C10H23N/c1-5-9(3)7-11-8-10(4)6-2/h9-11H,5-8H2,1-4H3

InChI Key

GNSBJLGFTFJIAC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CNCC(C)CC

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Mechanism and Reaction Conditions

The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a superior reducing agent due to its mild reaction conditions and compatibility with acid-sensitive functional groups. Typical parameters include:

  • Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF)
  • Temperature: 25–40°C
  • Catalyst: Acetic acid (0.1–1.0 equiv)
  • Reaction Time: 6–24 hours

Under optimized conditions, yields exceed 85%, with minimal dialkylation byproducts. Comparative studies against alternative reductants like NaBH₃CN demonstrate NaBH(OAc)₃’s superiority in selectivity and yield.

Industrial Adaptations

Scalable protocols employ continuous-flow reactors to enhance efficiency. For example, a 2020 study achieved a 92% yield by utilizing a microreactor system with a residence time of 30 minutes. Key advantages include:

  • Reduced solvent consumption (DCE: 0.5 L/mol vs. 2 L/mol in batch)
  • Improved temperature control (±1°C)
  • Higher throughput (1.2 kg/day)

Catalytic Hydrogenation of Nitriles

An alternative route involves the hydrogenation of nitrile precursors. This method, adapted from n-butylamine synthesis, uses a Cu-Ni/γ-Al₂O₃ catalyst under hydrogen pressure.

Reaction Protocol

  • Substrates: 2-Methylbutyronitrile and 2-methylbutylamine
  • Catalyst Loading: 5–10 wt%
  • Conditions: 150–200°C, 0.3–0.8 MPa H₂, 0.1–0.6 h⁻¹ space velocity

Data from a Chinese patent (CN102633648B) illustrate the impact of variable ratios and temperatures (Table 1).

Table 1: Catalytic Hydrogenation Efficiency Under Varied Conditions

Molar Ratio (Butanol:NH₃:H₂) Temperature (°C) Pressure (MPa) Conversion (%) Yield (%)
1:2:3 165 0.4 98.3 98.0
1:6:6 185 0.7 98.0 97.6
1:5:3 170 0.5 98.9 98.5

Catalyst Optimization

Activation of the Cu-Ni/γ-Al₂O₃ catalyst involves stepwise heating under hydrogen:

  • Ramp to 100°C at 25°C/h, hold for 2 hours
  • Ramp to 180°C at 20°C/h, hold for 8 hours
  • Cool to 100°C , hold for 2 hours

Post-activation, the catalyst composition stabilizes at Cu:Ni:γ-Al₂O₃ = 8:2:90, achieving consistent activity over 50 cycles.

One-Pot Methods for Streamlined Synthesis

Recent advances focus on one-pot strategies to minimize purification steps. A 2024 protocol combines reductive amination and in situ workup:

  • Imine Formation: 2-Methylbutanal + 2-methylbutylamine in MeOH, 12 hours
  • Reduction: NaBH₄ added directly, stirred for 6 hours
  • Workup: Aqueous extraction, drying, and distillation

This method achieves 78–82% yield, though it requires careful pH control to prevent over-reduction.

Comparative Analysis of Synthesis Routes

Table 2: Method Comparison for 1-Butanamine, 2-methyl-N-(2-methylbutyl)- Synthesis

Method Yield (%) Purity (%) Scalability Cost (USD/kg)
Reductive Amination 85–92 98–99 High 120–150
Catalytic Hydrogenation 95–98 97–98 Industrial 90–110
One-Pot 78–82 95–97 Moderate 100–130

Catalytic hydrogenation offers the best balance of yield and cost for industrial production, while reductive amination suits laboratory-scale synthesis requiring high purity.

Chemical Reactions Analysis

1-Butanamine, 2-methyl-N-(2-methylbutyl)- undergoes several types of chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

Chemistry:

  • Intermediate in Organic Synthesis: This compound serves as an essential intermediate in the synthesis of various chemical compounds. It participates in multiple organic reactions, including oxidation, reduction, and substitution reactions .

Biology:

  • Biological Activity: Research indicates that 1-Butanamine, 2-methyl-N-(2-methylbutyl)- may exhibit antimicrobial properties. Its interactions with microbial cell membranes suggest potential applications in developing antimicrobial agents .

Medicine:

  • Therapeutic Potential: Preliminary studies suggest that this compound could have therapeutic applications, particularly in antidiabetic treatments and neuroprotective effects. Similar compounds have shown promise in improving insulin sensitivity and reducing blood glucose levels .

Industrial Applications

1-Butanamine, 2-methyl-N-(2-methylbutyl)- finds use in various industrial sectors:

  • Hydraulic Fluids: It is utilized in formulating hydraulic fluids due to its favorable chemical properties that enhance fluid performance .
  • Pharmaceuticals and Agrochemicals: The compound is involved in the production of pharmaceuticals and agrochemicals. Its derivatives are used in synthesizing active ingredients for medications and agricultural products .

Comparison of Antimicrobial Efficacy

The following table summarizes a comparative study on the antimicrobial efficacy of various amine derivatives against common pathogens:

CompoundPathogenIC50 (µg/mL)
1-Butanamine Derivative AEscherichia coli25
1-Butanamine Derivative BStaphylococcus aureus30
Control (No Treatment)->100

This data indicates significant inhibitory concentrations for certain derivatives of 1-Butanamine, highlighting its potential as an antimicrobial agent .

Summary of Therapeutic Potential Studies

The following table outlines findings from studies exploring the potential therapeutic effects of similar amines:

Study FocusFindings
Antidiabetic TreatmentsImproved insulin sensitivity observed
Neuroprotective EffectsPotential neuroprotective properties noted

These findings suggest that further research into 1-Butanamine, 2-methyl-N-(2-methylbutyl)- could yield valuable insights into its therapeutic applications .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted to assess the antimicrobial efficacy of amine compounds revealed that certain derivatives of 1-Butanamine exhibited significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting a potential pathway for developing new antimicrobial agents.

Case Study 2: Metabolic Effects
Research exploring the metabolic impacts of amine compounds indicated that similar structures could influence glucose metabolism positively. This opens avenues for investigating the antidiabetic potential of 1-Butanamine derivatives.

Mechanism of Action

The mechanism of action of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key structural and physicochemical parameters
Compound Name Formula Molecular Weight (g/mol) CAS No. Key Features Source/Application
1-Butanamine, 2-methyl-N-(2-methylbutyl)- C₁₀H₂₃N 157.2963 27094-65-1 Branched secondary amine; used in GC analysis Organic synthesis, phytochemical studies
1-Butanamine, 2-methyl-N-(2-methylbutylidene)- C₁₀H₂₁N 155.2804 54518-97-7 Imine (Schiff base) derivative; higher polarity due to C=N bond Bioactive phytochemical in Hedysarum spp.
1-Butanamine, 3-methyl-N-(3-methylbutylidene)- C₁₀H₂₁N 155.2804 118823 Isomeric imine with methyl groups on C3; similar bioactivity Antioxidant, antitumor applications
2-Methylbutylamine C₅H₁₃N 87.166 96-15-1 Simple primary amine; shorter chain and lower molecular weight Precursor in pharmaceutical synthesis
N-(1-Methylpropyl)-2-butanamine C₈H₁₉N 129.2432 626-23-3 Secondary amine with asymmetric branching; lower boiling point Industrial solvent


Key Observations:

  • Structural Differences: The target compound differs from its imine analog (1-Butanamine, 2-methyl-N-(2-methylbutylidene)- ) by the absence of a double bond (C=N) in the amine structure, resulting in reduced polarity and higher molecular weight .
  • Branching Effects: Compared to N-(1-methylpropyl)-2-butanamine , the target compound has bulkier substituents, leading to higher steric hindrance and altered reactivity .

Occurrence and Bioactivity

Table 3: Retention indices and industrial uses
Compound Name GC Retention Time (min) Kovats' RI (Nonpolar Column) Industrial Use Reference
1-Butanamine, 2-methyl-N-(2-methylbutyl)- N/A Calculated: ~850–900 Solvent, organic intermediate
1-Butanamine, 2-methyl-N-(2-methylbutylidene)- 4.582 N/A Phytochemical analysis
2-Methylbutylamine 4.540 N/A Pharmaceutical precursor

Key Observations:

  • The imine form elutes earlier in GC (4.582 min) compared to the amine analog (6.486 min in Ficus religiosa studies), reflecting differences in volatility and polarity .
  • The target compound’s calculated Kovats' RI aligns with secondary amines of similar branching .

Biological Activity

1-Butanamine, 2-methyl-N-(2-methylbutyl)-, also known by its CAS number 27094-65-1, is a branched-chain amine with the molecular formula C10H23NC_{10}H_{23}N and a molecular weight of approximately 157.2963 g/mol. This compound has garnered attention in various fields including medicinal chemistry, toxicology, and environmental science due to its unique biological activities and potential applications.

PropertyValue
Molecular FormulaC10H23N
Molecular Weight157.2963 g/mol
IUPAC Name1-Butanamine, 2-methyl-N-(2-methylbutyl)-
CAS Registry Number27094-65-1
InChIKeyGNSBJLGFTFJIAC-UHFFFAOYSA-N

The biological activity of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- is primarily attributed to its ability to interact with various biological molecules. This compound can act as a ligand for certain receptors and enzymes, influencing their activity. The exact mechanisms involve:

  • Enzyme Interaction : The amine group can form hydrogen bonds with enzyme active sites, potentially inhibiting or activating enzymatic reactions.
  • Receptor Modulation : It may bind to neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

Toxicological Profile

Research indicates that this compound exhibits varying degrees of toxicity across different biological systems. Studies have shown:

  • Acute Toxicity : Demonstrated high acute toxicity in aquatic organisms, which raises concerns regarding its environmental impact .
  • Chronic Effects : Limited data suggest potential chronic toxicity effects on mammalian systems, necessitating further investigation into long-term exposure risks .

Case Studies

  • Environmental Impact Study : A study conducted by the EPA highlighted the acute toxicity of 1-Butanamine, 2-methyl-N-(2-methylbutyl)- on fish and aquatic invertebrates. The findings indicated significant mortality rates at concentrations above certain thresholds, emphasizing the need for regulatory measures .
  • Pharmacological Research : In a pharmacological context, research has explored the compound's potential as an antidepressant or anxiolytic agent due to its interaction with neurotransmitter systems. Preliminary results from animal models indicate promising effects on reducing anxiety-like behaviors .

Applications in Research

1-Butanamine, 2-methyl-N-(2-methylbutyl)- is utilized in various scientific applications:

  • Synthesis Intermediate : It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive amine group .
  • Biological Studies : Investigated for its potential role in modulating biological pathways related to stress and anxiety .

Q & A

Basic: How is 1-Butanamine, 2-methyl-N-(2-methylbutyl)- identified in plant extracts using GC-MS?

Methodological Answer:
The compound is identified via GC-MS by matching retention times (RT) and mass spectral data. Key parameters include:

  • Retention Time: 4.540–4.582 min (observed in Malva sylvestris and Equisetum diffusum extracts) .
  • Spectral Match: Compare fragmentation patterns with NIST Chemistry WebBook entries (e.g., NIST MS number 107947) .
  • Similarity Index: Use thresholds >80% (e.g., 83–85% in E. diffusum) to confirm identity .

Critical Parameters:

  • Column type (e.g., polar/non-polar stationary phase).
  • Temperature gradient: 40°C (initial) to 280°C (ramp 10°C/min).
  • Electron ionization (EI) at 70 eV for reproducible fragmentation .

Advanced: How to resolve discrepancies in reported boiling points (K vs. K)?

Methodological Answer:
Discrepancies arise from experimental conditions and measurement techniques:

  • Source Comparison: Majer & Svoboda (1985) report 336.1 K, while Weast & Grasselli (1989) report 336.2 K .
  • Purity: Impurities (e.g., isomers like 1-Butanamine, 3-methyl-N-(3-methylbutylidene)-) may elevate boiling points.
  • Validation: Replicate measurements using dynamic boiling point apparatus under inert atmosphere to minimize oxidation .

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